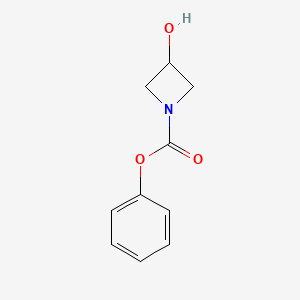

Phenyl 3-hydroxyazetidine-1-carboxylate

CAS No.: 438487-47-9

Cat. No.: VC4876127

Molecular Formula: C10H11NO3

Molecular Weight: 193.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438487-47-9 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.202 |

| IUPAC Name | phenyl 3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |

| Standard InChI Key | YEJDNGGGLVFJJX-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)OC2=CC=CC=C2)O |

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure comprises an azetidine core (a saturated four-membered ring with three carbon atoms and one nitrogen atom) functionalized with:

-

Hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and derivatization.

-

Phenyl carbonate group (-O(CO)OPh) at the 1-position, contributing to steric bulk and electronic effects .

Key Structural Data:

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ | |

| SMILES | C1C(CN1C(=O)OC2=CC=CC=C2)O | |

| InChI Key | YEJDNGGGLVFJJX-UHFFFAOYSA-N | |

| Predicted Collision Cross Section (Ų) | 140.0 ([M+H]⁺) |

The azetidine ring’s puckered conformation and the electron-withdrawing carbonate group influence its reactivity and intermolecular interactions .

Synthetic Methodologies

Primary Synthesis Route

Phenyl 3-hydroxyazetidine-1-carboxylate is typically synthesized via a two-step protocol:

-

Ring-Opening of Epoxides: 3-Substituted-1,2-epoxypropane undergoes nucleophilic ring-opening with amines or alcohols under basic conditions to form azetidine intermediates .

-

Carbamate Formation: The intermediate reacts with phenyl chloroformate in the presence of a base (e.g., Na₂CO₃) to install the phenyl carbonate group .

Example Procedure (Adapted from ):

-

Intermediate Synthesis:

-

3-Hydroxyazetidine hydrochloride (5.0 g, 45.6 mmol) is neutralized with NaHCO₃ in water.

-

Phenyl chloroformate (7.08 g, 41.5 mmol) is added at 0°C, followed by stirring at room temperature.

-

Extraction with CH₂Cl₂ and drying (MgSO₄) yields the crude product.

-

-

Purification:

Alternative Approaches

-

Boc-Protected Derivatives: tert-Butyl 3-hydroxyazetidine-1-carboxylate analogs are synthesized via Pd/C-catalyzed hydrogenation of benzhydryl-protected precursors, followed by Boc-deprotection .

-

Enzymatic Resolution: Chiral variants are accessible via lipase-catalyzed asymmetric hydrolysis of racemic mixtures .

Physicochemical Properties

Spectral Data

Thermodynamic Parameters

The compound’s moderate hydrophilicity (LogP ~0.56) and high PSA suggest suitability for central nervous system-targeting agents .

Chemical Reactivity and Applications

Derivatization Reactions

-

Esterification: The hydroxyl group undergoes acetylation or sulfonylation to enhance metabolic stability .

-

Ring Expansion: Treatment with electrophiles (e.g., triflic anhydride) generates strained intermediates for cycloadditions .

Pharmaceutical Relevance

-

Enzyme Inhibitors: Azetidine derivatives are explored as reversible MAGL (monoacylglycerol lipase) inhibitors for treating neurodegenerative diseases .

-

JAK Kinase Modulators: Structural analogs demonstrate nanomolar affinity for Janus kinases, implicating potential in autoimmune therapies .

Case Study: A tert-butyl analog (tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate) showed 88.7% yield in eco-friendly synthesis and preliminary antioxidant activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume